molecular formula C17H16N2O4 B2573795 N-[cyano(oxolan-3-yl)methyl]-5-phenoxyfuran-2-carboxamide CAS No. 1797136-33-4

N-[cyano(oxolan-3-yl)methyl]-5-phenoxyfuran-2-carboxamide

Cat. No.: B2573795
CAS No.: 1797136-33-4
M. Wt: 312.325
InChI Key: JLORTKKCQFSUJN-UHFFFAOYSA-N
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Description

N-[cyano(oxolan-3-yl)methyl]-5-phenoxyfuran-2-carboxamide is a chemical compound with the molecular formula C17H16N2O4 and a molecular weight of 312.325 This compound is known for its unique structure, which includes a cyano group, an oxolane ring, and a phenoxyfuran moiety

Preparation Methods

The synthesis of N-[cyano(oxolan-3-yl)methyl]-5-phenoxyfuran-2-carboxamide involves several steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . This process can be carried out using neat methods, such as stirring without solvent at room temperature or with heat, to yield the target cyanoacetamide compounds . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[cyano(oxolan-3-yl)methyl]-5-phenoxyfuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[cyano(oxolan-3-yl)methyl]-5-phenoxyfuran-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In medicine, it may be explored for its therapeutic potential in treating diseases like cancer or microbial infections . Additionally, in industry, it can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[cyano(oxolan-3-yl)methyl]-5-phenoxyfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group and the phenoxyfuran moiety play crucial roles in its biological activity. The compound may act by inhibiting enzymes or modulating receptor activity, leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[cyano(oxolan-3-yl)methyl]-5-phenoxyfuran-2-carboxamide can be compared with other similar compounds, such as N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide. While both compounds share the cyano and oxolane groups, their differing aromatic moieties (phenoxyfuran vs. benzothiophene) result in distinct chemical and biological properties.

Properties

IUPAC Name

N-[cyano(oxolan-3-yl)methyl]-5-phenoxyfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c18-10-14(12-8-9-21-11-12)19-17(20)15-6-7-16(23-15)22-13-4-2-1-3-5-13/h1-7,12,14H,8-9,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLORTKKCQFSUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C#N)NC(=O)C2=CC=C(O2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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